molecular formula C5H10O2 B6181437 2-methylcyclobutane-1,3-diol, Mixture of diastereomers CAS No. 2613388-71-7

2-methylcyclobutane-1,3-diol, Mixture of diastereomers

Cat. No.: B6181437
CAS No.: 2613388-71-7
M. Wt: 102.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylcyclobutane-1,3-diol is a chemical compound that exists as a mixture of diastereomers. This compound has gained significant attention in scientific research due to its potential biological activity and various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylcyclobutane-1,3-diol can be achieved through various methods. One common approach involves the selective isomerization of cyclic diols enabled by hydrogen atom transfer photocatalysis and boronic acid-mediated transient thermodynamic control. This method selectively generates less stable cis products from the otherwise favored trans isomers . Another approach involves the use of SmI2 and HMPA, which facilitates the 1,4-addition to give a mixture of diastereomers .

Industrial Production Methods

Industrial production methods for 2-methylcyclobutane-1,3-diol are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclobutane-1,3-diol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 2-methylcyclobutane-1,3-diol.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for the reduction of this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

2-Methylcyclobutane-1,3-diol has various scientific research applications due to its unique structure and reactivity. It is used in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies related to enzyme catalysis and metabolic pathways.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methylcyclobutane-1,3-diol involves its interaction with molecular targets and pathways. The compound can undergo selective epimerization via transient thermodynamic control, which allows for the generation of distinct stereoisomers. This process is facilitated by hydrogen atom transfer photocatalysis and boronic acid-mediated transient thermodynamic control .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1,2-diol: Another cyclobutane derivative with similar structural features.

    Cyclobutane-1,3-diol: Lacks the methyl group present in 2-methylcyclobutane-1,3-diol.

    2-Methylcyclobutane-1,2-diol: Similar structure but with hydroxyl groups at different positions.

Uniqueness

The mixture of diastereomers also adds to its complexity and versatility in various chemical reactions and applications .

Properties

CAS No.

2613388-71-7

Molecular Formula

C5H10O2

Molecular Weight

102.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.